molecular formula C12H11BrN4OS B2445673 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946293-60-3

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B2445673
CAS No.: 946293-60-3
M. Wt: 339.21
InChI Key: JURUZUGQLUAPRR-UHFFFAOYSA-N
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Description

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide ( 946293-60-3) is a benzamide derivative incorporating a fused triazolothiazine heterocyclic system, with a molecular formula of C12H11BrN4OS and a molecular weight of 339.21 . This compound is part of a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry research. Structurally related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs have demonstrated notable antimicrobial properties in scientific studies, showing activity against pathogens such as Staphylococcus aureus . Furthermore, fused triazole derivatives are actively investigated for their potential in anticancer research, as some members of this structural family have exhibited cytotoxicity against human cancer cell lines, including Hep-G2 hepatoma cells, by potentially interfering with DNA synthesis and cell cycle regulation . The presence of the 4-bromobenzamide moiety contributes to the molecule's properties, making it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-9-4-2-8(3-5-9)10(18)14-11-15-16-12-17(11)6-1-7-19-12/h2-5H,1,6-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUZUGQLUAPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 4-bromoaniline with 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Inhibition of Bromodomains

Bromodomains are protein interaction modules that recognize acetylated lysines on histone and non-histone proteins, playing critical roles in gene regulation and chromatin remodeling. Compounds similar to 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide have been shown to inhibit bromodomains effectively:

  • Mechanism of Action : The compound likely interacts with the acetyl-lysine binding pocket of bromodomains through hydrophobic interactions and hydrogen bonding.
  • Case Studies : Research has demonstrated that compounds with a triazole moiety exhibit selectivity for bromodomains such as BRD4 and BRD9. These interactions can lead to the modulation of cancer cell proliferation and survival pathways .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Targeting Cancer Pathways : Studies indicate that similar triazole-containing compounds can inhibit the growth of various cancer cell lines by disrupting critical signaling pathways involved in tumor growth and metastasis.
  • Research Findings : A study highlighted the efficacy of triazole derivatives in inhibiting BRD4-mediated transcriptional activation in cancer cells, suggesting that this compound could be developed into a potent anticancer agent .

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial activity:

  • Mechanism : The inhibition of specific enzymes involved in the biosynthesis of nucleic acids and proteins is a common mechanism through which these compounds exert their antimicrobial effects.
  • Case Studies : Compounds structurally related to this compound have shown promising results against various bacterial strains and fungi .

Neuroprotective Effects

Research indicates that certain triazole derivatives may offer neuroprotective benefits:

  • Potential Mechanisms : These compounds may reduce oxidative stress and inflammation in neuronal cells.
  • Experimental Evidence : Animal studies have demonstrated that triazole-based compounds can improve cognitive function and reduce neurodegeneration markers .

Summary of Research Findings

Application AreaKey FindingsReferences
Bromodomain InhibitionEffective inhibitors of BRD4 and BRD9; potential for cancer treatment
Anticancer ActivityDisruption of tumor growth pathways; efficacy in various cancer cell lines
Antimicrobial PropertiesActivity against bacterial strains and fungi; potential for new antibiotics
Neuroprotective EffectsReduction of oxidative stress; improvement in cognitive functions

Mechanism of Action

The mechanism of action of 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to the presence of the bromo substituent and the specific arrangement of the triazole and thiadiazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Biological Activity

4-Bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound features a unique structure combining triazole and thiazine rings, which contributes to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN5S. Its molecular weight is approximately 336.22 g/mol. The presence of bromine in the structure enhances its reactivity and potential biological interactions.

Pharmacological Activities

Research indicates that compounds with a similar triazole-thiazine core exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives of triazolo-thiadiazines have demonstrated significant cytotoxicity against human cancer cells (e.g., MCF-7 breast cancer cells) .
  • Antimicrobial Effects : The compound has been tested for antibacterial and antifungal properties. Similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Analgesic and Anti-inflammatory Properties : Research suggests that the compound may possess analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : The antioxidant potential of this compound has been explored in various studies, indicating its ability to scavenge free radicals and reduce oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to reduced cell proliferation .
  • Cellular Pathways : By modulating signaling pathways associated with cell survival and apoptosis, this compound can effectively induce cell death in malignant cells .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Cytotoxicity Studies : A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that modifications to the thiazine ring significantly enhanced anticancer activity .
  • Antimicrobial Testing : In another study, derivatives of triazolo-thiadiazines were tested against a panel of bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Assessment : Research focusing on the anti-inflammatory properties highlighted the potential use of these compounds as therapeutic agents for inflammatory diseases by reducing pro-inflammatory cytokines .

Summary Table of Biological Activities

Biological ActivityEvidence/Findings
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
AnalgesicComparable effects to NSAIDs
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-bromo-N-substituted triazolothiazine derivatives?

The synthesis typically involves cyclization reactions starting from 4-amino-triazole-3-thiol precursors. For example, chloroacetonitrile or α-bromoacetophenone can react with triazolethione intermediates under reflux in ethanol to form the triazolothiazine core . Subsequent bromination at the benzamide position is achieved using brominating agents like N-bromosuccinimide (NBS) in dichloromethane . Key steps include optimizing reaction time (2–6 hours) and temperature (70–90°C) to improve yields (70–90%) .

Q. How is the structural integrity of 4-bromo-N-substituted triazolothiazines validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, a related compound (4-bromo-N-{6-(4-bromophenyl)-triazolo[3,4-b]thiadiazin-3-yl}benzamide) was characterized via single-crystal XRD, revealing a planar triazolothiazine core with a dihedral angle of 12.3° between the benzamide and triazole rings . Complementary techniques include 1H^1H/13C^{13}C-NMR for tracking proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry for verifying molecular ion peaks (e.g., [M+H]+^+ at m/z 458.2) .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

Antiviral activity is often assessed using plaque reduction assays against viruses like HSV-1 or Coxsackie B4, with EC50_{50} values calculated via dose-response curves . For antibacterial screening, MIC (minimum inhibitory concentration) determinations against Staphylococcus aureus or Escherichia coli are standard, employing broth microdilution methods per CLSI guidelines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of PDE4 inhibitory activity in triazolothiazines?

SAR studies reveal that electron-donating groups (e.g., methoxy) at the 6-phenyl position enhance PDE4A binding affinity. For example, introducing a 2,5-dimethoxyphenyl substituent improved IC50_{50} values from 120 nM to 15 nM . Docking simulations (e.g., using AutoDock Vina) further show that hydrophobic interactions with PDE4A’s catalytic domain (residues Phe446, Ile336) are critical for selectivity over other PDE isoforms .

Q. What experimental approaches resolve contradictions in reported IC50_{50}50​ values for heparanase inhibition?

Discrepancies in heparanase inhibition data (e.g., IC50_{50} ranging from 9.3 µM to 25 µM for triazolothiadiazoles) may arise from assay variability. Standardizing protocols—such as using fluorescent substrate (e.g., FITC-heparan sulfate) in heparanase-overexpressing cell lines (e.g., MDA-MB-231)—ensures reproducibility. Additionally, competitive ELISA assays validate direct enzyme inhibition versus indirect cellular effects .

Q. How do computational methods aid in predicting metabolic stability of triazolothiazine derivatives?

In silico tools like SwissADME predict metabolic hotspots. For example, the 4-bromo substituent on benzamide reduces CYP3A4-mediated oxidation, enhancing metabolic stability (predicted t1/2_{1/2}: 6.2 hours vs. 2.1 hours for non-brominated analogs). MD simulations further assess binding to human serum albumin, identifying key residues (Lys199, Arg218) for improving plasma half-life .

Methodological Considerations

Q. What strategies mitigate regioselectivity challenges during triazolothiazine functionalization?

Regioselective bromination at the benzamide position is achieved using NBS in DMF at 0°C, favoring para-bromination due to steric hindrance at ortho positions . For heterocyclic substitutions (e.g., pyrazole), microwave-assisted synthesis (100–120°C, 20–30 minutes) enhances yields (85–92%) by accelerating cyclization kinetics .

Q. How are stability studies designed for triazolothiazines under physiological conditions?

Accelerated stability testing in PBS (pH 7.4) at 37°C over 72 hours monitors degradation via HPLC (C18 column, acetonitrile/water gradient). For example, 4-bromo derivatives show <5% degradation, whereas nitro-substituted analogs degrade by 20–30% due to hydrolytic cleavage of the nitrofuran moiety .

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